7-Thia-1-azaspiro[4.5]decane 7,7-dioxide

Antimicrobial activity Sulfur oxidation state Structure-activity relationship

7-Thia-1-azaspiro[4.5]decane 7,7-dioxide (CAS 2243512-61-8 as hydrochloride) is a spirocyclic sulfone bearing a [4.5] spiro junction that fuses a pyrrolidine ring to a tetrahydrothiopyran 1,1-dioxide ring. The free base has molecular formula C₈H₁₅NO₂S and molecular weight 189.28 g/mol.

Molecular Formula C8H15NO2S
Molecular Weight 189.28 g/mol
Cat. No. B15227478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Thia-1-azaspiro[4.5]decane 7,7-dioxide
Molecular FormulaC8H15NO2S
Molecular Weight189.28 g/mol
Structural Identifiers
SMILESC1CC2(CCCS(=O)(=O)C2)NC1
InChIInChI=1S/C8H15NO2S/c10-12(11)6-2-4-8(7-12)3-1-5-9-8/h9H,1-7H2
InChIKeyLRFPUMKEYGKTSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Thia-1-azaspiro[4.5]decane 7,7-dioxide – Procurement-Relevant Structural and Class Profile


7-Thia-1-azaspiro[4.5]decane 7,7-dioxide (CAS 2243512-61-8 as hydrochloride) is a spirocyclic sulfone bearing a [4.5] spiro junction that fuses a pyrrolidine ring to a tetrahydrothiopyran 1,1-dioxide ring . The free base has molecular formula C₈H₁₅NO₂S and molecular weight 189.28 g/mol [1]. This compound belongs to the thia-azaspiro[4.5]decane dioxide class, distinguished by the placement of the sulfur atom at position 7 of the spiro framework and its full oxidation to the sulfone (S,S-dioxide) state. A closely related spiro system, 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide, has been described in the primary synthesis literature, confirming the accessibility and synthetic tractability of this scaffold class [2].

Why 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide Cannot Be Replaced by Generic Spirocyclic Sulfones or Positional Isomers


Generic substitution among thia-azaspiro[4.5]decane variants is scientifically unsound because three structural variables independently control biological and pharmacological behavior: (i) the position of the sulfur heteroatom within the spiro framework (7-thia vs. 1-thia vs. 8-thia), (ii) the oxidation state at sulfur (sulfide vs. sulfoxide vs. sulfone), and (iii) the spiro ring-size combination. The 7-thia-1-azaspiro[4.5]decane 7,7-dioxide places the sulfone moiety within the six-membered ring, creating a distinct spatial orientation of the polar S=O groups relative to the basic pyrrolidine nitrogen . This geometry differs fundamentally from the 1-thia-4-azaspiro[4.5]decane scaffold, where sulfur resides in the five-membered ring [1]. Experimental evidence from spiro[chromane-thiopyran] systems demonstrates that sulfone vs. sulfoxide oxidation state directly determines antimicrobial activity outcome [2], while CCR1 antagonist programs have shown that spirocyclic sulfone geometry is critical for achieving sub-nanomolar target potency [3].

Quantitative Differentiation Evidence for 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide Against Closest Analogs


Sulfone Oxidation State: Differentiated Antimicrobial Activity Profile Versus Sulfoxide Analogs

In a direct head-to-head comparison of spiro[chromane-3',2''-thiopyran]-4'-one derivatives, the three sulfoxide derivatives (8b, 10b, 10c) demonstrated measurable antimicrobial activity, whereas the corresponding sulfone (1'',1''-dioxide) derivatives did not exhibit antimicrobial activity under identical assay conditions [1]. This finding establishes that the sulfone oxidation state is not merely a pharmacokinetic modifier but can fundamentally ablate or redirect biological activity relative to the sulfoxide. For the 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide, the fully oxidized sulfur represents a functionally distinct pharmacophore state compared to the parent sulfide (CAS 2098055-64-0) or intermediate 7-oxide.

Antimicrobial activity Sulfur oxidation state Structure-activity relationship

Scaffold Validation: In Vivo Pharmacological Activity of a 7-Thia-Azaspiro 7,7-Dioxide Derivative (FR128998)

FR128998, (1s,6s)-1-benzyl-10-(3-pyridyl-methyl)-7-thia-10-azaspiro[5,6]-dodecan-11-one 7,7-dioxide hydrochloride, a compound built upon a 7-thia-azaspiro 7,7-dioxide core, demonstrated dose-dependent in vivo efficacy in a rat model of endotoxin-induced disseminated intravascular coagulation [1]. At infusion rates of 0.25 and 1.0 mg/kg/h, FR128998 inhibited thrombocytopenia, prevented prolongation of activated partial thromboplastin time, reduced fibrinogen/fibrin degradation product elevation, and attenuated serum TNF increases [1]. In vitro, FR128998 at 10 µM inhibited TNF production from peripheral blood leukocytes and alveolar macrophages [1]. Although FR128998 contains a larger [5,6] spiro system, it shares the critical 7-thia-7,7-dioxide pharmacophore, providing class-level validation that this sulfone motif supports in vivo target engagement.

PAF receptor antagonist In vivo pharmacology Disseminated intravascular coagulation

Positional Isomer Differentiation: Anticancer Activity Profile of 1-Thia-4-azaspiro[4.5]decane Versus 7-Thia-1-azaspiro[4.5]decane Scaffold

The 1-thia-4-azaspiro[4.5]decane scaffold, a positional isomer of the target compound, has been quantitatively profiled for anticancer activity against three human carcinoma cell lines [1]. The most active derivatives (compounds 14, 18, 9, 7, and 19) exhibited IC50 values ranging from 92.2 to 120.1 nM against HCT-116 colorectal carcinoma cells, with compound 14 achieving 92.2 ± 1.8 nM [1]. Against PC-3 prostate adenocarcinoma, compounds 14 and 18 showed IC50 values of 120.8 nM and 111.6 nM respectively [1]. The reference standard doxorubicin gave IC50 values of 126.7 nM (HCT-116), 129.7 nM (PC-3), and 117.1 nM (HepG-2) [1]. Critically, the 7-thia-1-azaspiro scaffold differs from 1-thia-4-azaspiro in the ring placement of the sulfur atom: the former positions sulfur in the six-membered ring (thiopyran dioxide), while the latter places it in the five-membered ring (thiazolidinone). This alters the vector of hydrogen-bond acceptor presentation and ring puckering, which SAR studies in the 1-thia series have shown directly modulates anticancer potency through substitution at the cyclohexyl ring [1].

Anticancer activity Positional isomer IC50 comparison

Conformational Rigidity: Zero Rotatable Bonds Versus Flexible Acyclic Sulfone Comparators

7-Thia-1-azaspiro[4.5]decane 7,7-dioxide possesses zero rotatable bonds as a consequence of its spirocyclic architecture, as computed for the closely related positional isomer 9λ⁶-thia-6-azaspiro[4.5]decane-9,9-dione (CID 124248918) [1]. In contrast, a prototypical acyclic sulfone comparator such as N-butyl methyl sulfone contains 4 rotatable bonds. This conformational restriction is a key driver of binding affinity: in the CCR1 antagonist series, spirocyclic sulfones achieved sub-nanomolar receptor binding with IC50 values of 2 nM, 2.6 nM, and 16 nM in functional chemotaxis assays [2]. The rigid presentation of the sulfone oxygens and the basic amine in a fixed spatial relationship reduces the entropic penalty upon target binding, a feature absent in flexible acyclic sulfone building blocks.

Conformational restriction Rotatable bonds Spirocyclic rigidity

Influenza Hemagglutinin Fusion Inhibition: Quantitative Benchmarking of the Spirothiazolidinone Scaffold Class

Spirothiazolidinones (1-thia-4-azaspiro[4.5]decane-3-one derivatives) have been optimized as influenza hemagglutinin-mediated fusion inhibitors, achieving EC50 values from 1.3 µM down to 1 nM depending on substitution pattern [1][2]. Compound 2c (methyl-substituted spirothiazolidinone) showed EC50 = 1.3 µM against influenza A/H3N2 with selectivity index SI = 30 [1]. The most optimized indole-substituted analog 5f achieved EC50 = 1 nM and SI ≈ 2000 [2]. These data demonstrate that the thia-azaspiro[4.5]decane scaffold class supports high-potency antiviral activity, and the 7-thia-1-azaspiro 7,7-dioxide variant offers an underexplored positional isomer for antiviral SAR expansion, particularly given the sulfone's distinct hydrogen-bonding geometry compared to the thiazolidinone carbonyl.

Antiviral activity Hemagglutinin inhibitor EC50 selectivity index

Procurement-Driven Application Scenarios for 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide


Fragment-Based Drug Discovery: Pre-Organized Spirocyclic Sulfone Pharmacophore for Affinity Screening

The compound's zero rotatable bonds and fixed spatial relationship between the basic pyrrolidine nitrogen (pKa ~9–10 predicted) and the two sulfone S=O hydrogen-bond acceptors [3] make it a high-value fragment for X-ray crystallographic or NMR-based screening campaigns. Unlike flexible acyclic sulfones that incur conformational entropy penalties, the spirocyclic scaffold presents a rigid 3D pharmacophore geometry. CCR1 antagonist programs have demonstrated that spirocyclic sulfones in this class achieve sub-nanomolar target binding (IC50 = 2 nM) in chemotaxis functional assays [4], supporting the use of this scaffold as a privileged starting point for fragment growing or merging strategies.

Scaffold-Hopping from 1-Thia-4-azaspiro[4.5]decane Anticancer Leads to 7-Thia-1-azaspiro 7,7-Dioxide Isomers

The 1-thia-4-azaspiro[4.5]decane scaffold has produced compounds with IC50 values as low as 92.2 nM against HCT-116 colorectal carcinoma, matching or exceeding doxorubicin's potency [3]. The 7-thia-1-azaspiro 7,7-dioxide represents an underexplored positional isomer for scaffold-hopping studies: relocating sulfur from the five-membered ring to the six-membered ring, and introducing the sulfone oxidation state, alters the vector of key hydrogen-bond acceptors relative to the basic amine. Procurement of the 7,7-dioxide enables systematic SAR exploration of how this positional and oxidation-state variation affects anticancer potency, selectivity, and pharmacokinetic properties.

PAF Receptor Antagonist Development: Exploiting the 7-Thia-7,7-Dioxide Pharmacophore Demonstrated by FR128998

FR128998, a 7-thia-azaspiro 7,7-dioxide derivative, has validated this pharmacophore in vivo, demonstrating dose-dependent inhibition of thrombocytopenia and TNF production in a rat DIC model at 0.25–1.0 mg/kg/h infusion rates [3]. The 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide provides a simplified [4.5] spiro core (compared to FR128998's [5,6] system) for medicinal chemistry optimization. This smaller, lower-molecular-weight scaffold (MW 189.28 free base [4]) may offer improved ligand efficiency metrics while retaining the critical 7-thia-7,7-dioxide motif that FR128998's activity demonstrates is pharmacologically competent.

Conformational Probe in Chemical Biology: Comparing Sulfone vs. Sulfide Target Engagement

The spiro[chromane-thiopyran] study has established that sulfone vs. sulfoxide oxidation state is a binary switch for antimicrobial activity [3]. Procuring both the 7,7-dioxide and the parent sulfide (7-Thia-1-azaspiro[4.5]decane, CAS 2098055-64-0) as a matched pair enables controlled chemical biology experiments to dissect whether a given biological target engages the sulfur oxidation state directly (via H-bonding to S=O) or is oxidation-state agnostic. This paired-compound approach is increasingly demanded in high-quality target validation studies and chemical proteomics campaigns.

Quote Request

Request a Quote for 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.